molecular formula C15H20N2O2S B2889924 2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892980-50-6

2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2889924
CAS No.: 892980-50-6
M. Wt: 292.4
InChI Key: SNTVSLBFSBMTNJ-UHFFFAOYSA-N
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Description

2-(Cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyclopropanecarboxamido group at position 2, an N-methylcarboxamide at position 3, and a methyl group at position 6. Its molecular formula is C₁₅H₂₀N₂O₂S, with a molar mass of 292.40 g/mol. However, detailed pharmacological data for this compound remain scarce in publicly available literature.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-8-3-6-10-11(7-8)20-15(12(10)14(19)16-2)17-13(18)9-4-5-9/h8-9H,3-7H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTVSLBFSBMTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , commonly referred to as Compound 62 , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O₂S
  • Molecular Weight : 270.36 g/mol
  • CAS Number : Not specified in the available literature.

The compound's structure includes a cyclopropanecarboxamide moiety and a tetrahydrobenzo[b]thiophene core, which are critical for its biological activity.

Inhibition of GSK-3β

One of the most notable activities of Compound 62 is its inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β). The compound exhibits a competitive inhibition profile with an IC₅₀ value of 8 nM , indicating high potency. This inhibition is crucial in various cellular processes, including glycogen metabolism and signaling pathways related to neurodegenerative diseases .

Anti-inflammatory Effects

Compound 62 demonstrates significant anti-inflammatory properties. In studies using the BV-2 microglial cell line, it effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in neuroinflammatory conditions .

Neuroprotective Properties

The compound also shows neuroprotective effects against tau hyperphosphorylation induced by okadaic acid in cellular models. This activity is particularly relevant for conditions such as Alzheimer's disease, where tau pathology plays a critical role .

The mechanisms underlying the biological activities of Compound 62 involve:

  • GSK-3β Inhibition : By inhibiting GSK-3β, the compound may modulate various downstream targets involved in cell survival and apoptosis.
  • Reduction of Cytokine Production : The suppression of pro-inflammatory cytokines suggests that it may interfere with NF-kB signaling pathways.

Study Overview

A comprehensive study investigated the structure-activity relationship (SAR) of various carboxamide derivatives, including Compound 62. It was noted that compounds with cyclopropyl substituents generally exhibited enhanced GSK-3β inhibitory activity compared to those with larger or smaller substituents .

CompoundGSK-3β IC₅₀ (nM)Comments
Compound 628Most potent among tested derivatives
Cyclobutyl derivative1314Significantly less active
Methyl derivative47Moderate activity

Clinical Implications

Research indicates that compounds similar to Compound 62 could be developed into pharmacological agents targeting metabolic disorders and neurodegenerative diseases. The dual action on GSK-3β and inflammation presents a promising therapeutic strategy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with 2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 667435-68-9), a closely related compound documented in the literature .

Structural Differences

Feature Target Compound Similar Compound (CAS 667435-68-9)
Position 2 Substituent Cyclopropanecarboxamido (C₄H₅NO) Amino (NH₂)
Position 3 Substituent N-Methylcarboxamide (CONHCH₃) N-Benzylcarboxamide (CONHCH₂C₆H₅)
Position 6 Substituent Methyl (CH₃) Ethyl (CH₂CH₃)
Core Structure 4,5,6,7-Tetrahydrobenzo[b]thiophene 4,5,6,7-Tetrahydrobenzo[b]thiophene
Molecular Formula C₁₅H₂₀N₂O₂S C₁₈H₂₂N₂OS
Molar Mass 292.40 g/mol 314.45 g/mol

Physicochemical Properties

  • Molecular Weight : The target compound (292.40 g/mol) is lighter than the analog (314.45 g/mol), primarily due to the absence of the bulky benzyl group and the smaller cyclopropane ring compared to the ethyl and benzyl substituents in the analog.
  • Lipophilicity : The benzyl group in the analog likely increases lipophilicity (logP), whereas the cyclopropane and carboxamide groups in the target compound may enhance aqueous solubility.

Pharmacological Implications

  • Target Compound : The cyclopropane ring may confer metabolic stability due to its strain-induced resistance to enzymatic degradation. The N-methylcarboxamide could reduce susceptibility to proteolysis compared to the analog’s benzyl group.
  • Analog (CAS 667435-68-9) : The benzyl and ethyl substituents might enhance membrane permeability but could also increase off-target interactions due to aromaticity and steric bulk .

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